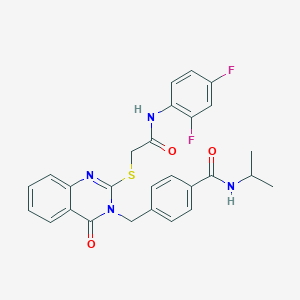

![molecular formula C20H20N2O7S B3012611 Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate CAS No. 518330-85-3](/img/structure/B3012611.png)

Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

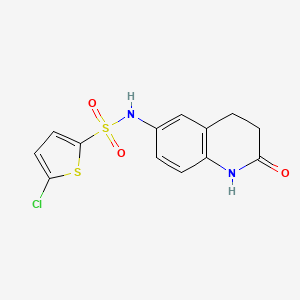

“Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate” is a complex organic compound. Its molecular formula is C20H20N2O7S, with an average mass of 432.447 Da .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given its size and the variety of functional groups present. It would likely involve a benzofuran ring, a nitrophenyl group, and an isopropyl carboxylate group .Applications De Recherche Scientifique

Synthesis of Optically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones, which could be structurally related to or synthesized from compounds similar to Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, have been prepared from chiral aldehydes using benzenesulfinic acid. These compounds are crucial for developing biologically active compounds and serve as important building blocks in the preparation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti, Palmieri, Petrini, & Profeta, 2003).

Mechanistic Studies in Organic Synthesis

Mechanistic studies have shown that electrophilic nitropyridines, closely related to the core structure of the specified compound, react with sulfonyl-stabilized carbanions through a vicarious nucleophilic substitution mechanism. This process includes the formation of a Meisenheimer-type adduct followed by β-elimination, which is critical for understanding the behavior of similar compounds in synthetic pathways (Antoniak & Barbasiewicz, 2022).

Development of Novel Nucleoside Analogues

A novel class of nucleoside analogues, where a phenyl sulfonyl methylene group is attached to the 1′-carbon atom of P-D-ribofuranose, has been developed. This method potentially allows for the introduction of various functional groups, including those similar to the isopropyl and methyl groups found in the compound of interest. This approach is significant for nucleic acid research and the development of antisense therapeutic agents (Alzérreca, 2003).

Exploration of Fluorescent Molecular Thermometers

Research into polymers showing temperature-induced phase transitions, labeled with polarity-responsive benzofurazans, has led to the development of sensitive fluorescent molecular thermometers. These thermometers, incorporating structures similar to benzofuran derivatives, demonstrate the potential of such compounds in designing materials with novel properties (Uchiyama, Matsumura, de Silva, & Iwai, 2003).

Propriétés

IUPAC Name |

propan-2-yl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7S/c1-11(2)28-20(23)19-13(4)29-17-8-6-14(9-16(17)19)21-30(26,27)18-10-15(22(24)25)7-5-12(18)3/h5-11,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNAIEPMZTWGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

amine](/img/structure/B3012546.png)